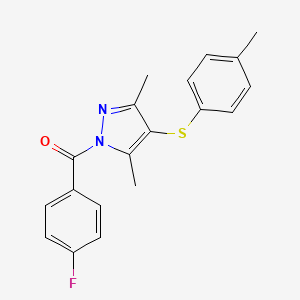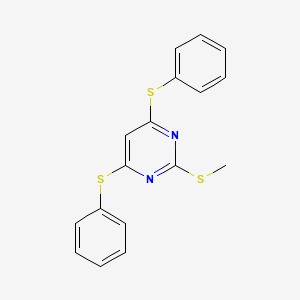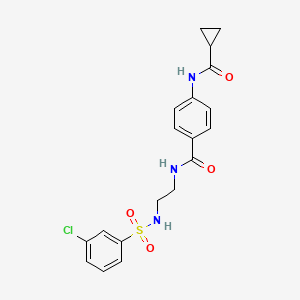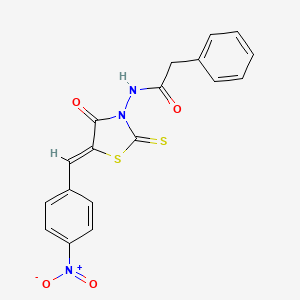![molecular formula C16H12Cl2N2O4S2 B2976058 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-11-8](/img/structure/B2976058.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is likely to be an organic compound containing a benzothiazole ring, which is a heterocyclic compound . It also contains a sulfonyl group attached to a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving diazonium salts . The synthesis could potentially involve a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The electron-deficient nature of the benzothiazole ring might enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of benzothiazoles and sulfonyl groups. For instance, it might participate in diazo transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable and have high oxidative stability . The presence of the sulfonyl group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
Research on derivatives of sulfonamides and chloroacetamides has revealed potential antiviral and antimicrobial applications. For instance, sulfonamide derivatives have been synthesized and evaluated for their antiviral activity against tobacco mosaic virus, with certain compounds demonstrating efficacy in bioassay tests (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and showed promising antibacterial and antifungal results, highlighting the potential of these compounds as antimicrobial agents (E. Darwish et al., 2014).
Anticancer Research
Sulfonamide derivatives have been explored for their anticancer properties. For example, a study on the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines found that certain compounds exhibited potent activity, suggesting the utility of these molecules in cancer treatment (M. Ghorab et al., 2015).
Environmental Impact Studies
Chloroacetamide herbicides, related to the compound through the chloroacetamide group, have been studied for their degradation and environmental impact. Research on the degradation of alachlor in soils has provided insight into the persistence and transformation products of these herbicides in agricultural environments, contributing to a better understanding of their ecological effects (Sonia Rodríguez-Cruz & S. Lacorte, 2005).
Anticonvulsant Effects
The synthesis and evaluation of compounds containing sulfonamide moieties for anticonvulsant effects have been a focus of research, indicating potential applications in neurological disorders. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been investigated for their anticonvulsant activities, revealing significant effects against seizures in animal models (R. Nath et al., 2021).
Eigenschaften
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)25-16/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENIQMCBCGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)
![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)


![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
